molecular formula C₂₁H₃₀O₂ B1146569 (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one CAS No. 1819-14-3

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one

Cat. No.: B1146569
CAS No.: 1819-14-3
M. Wt: 314.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characteristics and Nomenclature

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one exhibits the fundamental characteristics of a pregnane steroid with specific functional group modifications and stereochemical arrangements. The compound possesses a molecular formula of C21H30O2, indicating a composition of twenty-one carbon atoms, thirty hydrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 314.46 daltons across multiple analytical sources.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 1-[(3S,9S,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone. This nomenclature reflects the complex tetracyclic steroid backbone characteristic of pregnane derivatives, with specific designations for the hydroxyl group at position 3 and the ketone functionality at position 20.

Table 1: Fundamental Molecular Properties

Property Value Source Reference
Molecular Formula C21H30O2
Molecular Weight 314.46 g/mol
Chemical Abstract Service Number 1819-14-3
Exact Mass 314.22500 g/mol
Monoisotopic Mass 314.225 g/mol

The structural framework consists of the characteristic steroid tetracyclic system with two key functional groups: a secondary hydroxyl group positioned at carbon-3 in the beta configuration and a ketone group at carbon-20. The presence of two double bonds at positions 5 and 7 creates a conjugated diene system within the steroid nucleus, contributing significantly to the compound's chemical reactivity and spectroscopic properties.

Stereochemistry and Configurational Analysis

The stereochemical complexity of this compound is defined by multiple chiral centers throughout the steroid skeleton, with the specific configuration designated as 3beta,9beta,10alpha. The stereochemical descriptors indicate the spatial orientation of substituents at critical positions within the molecule, directly influencing its three-dimensional structure and subsequent biological activity.

The 3beta configuration specifies that the hydroxyl group at carbon-3 extends below the plane of the steroid ring system when viewed in standard orientation. This beta orientation is crucial for the compound's interaction with biological systems and its chemical reactivity patterns. The 9beta and 10alpha designations refer to the stereochemical arrangements at carbons 9 and 10, respectively, which are integral to maintaining the overall three-dimensional architecture of the steroid nucleus.

Table 2: Stereochemical Configuration Data

Position Configuration Spatial Orientation Chemical Significance
Carbon-3 Beta (β) Below ring plane Hydroxyl group positioning
Carbon-9 Beta (β) Below ring plane Ring junction geometry
Carbon-10 Alpha (α) Above ring plane Angular methyl orientation
Carbon-13 Not specified Standard steroid Methyl group standard position
Carbon-17 Not specified Standard steroid Side chain attachment

The International Chemical Identifier string provides precise stereochemical information: InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20+,21+/m0/s1. This notation confirms the absolute configuration at each chiral center, ensuring unambiguous identification of the specific stereoisomer.

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound, with characteristic chemical shifts reflecting the compound's functional groups and stereochemical environment. Proton nuclear magnetic resonance analysis reveals specific signals corresponding to the vinyl protons of the conjugated diene system, typically appearing in the range of δ 5.44-5.59 parts per million.

The hydroxyl proton associated with the 3beta-hydroxyl group exhibits chemical shifts consistent with a secondary alcohol in a steroid environment. The acetyl methyl group attached to carbon-20 produces a characteristic singlet at approximately δ 2.11 parts per million, while the angular methyl groups at carbons 18 and 19 appear as distinct singlets at δ 0.95 and δ 0.57 parts per million, respectively.

Table 3: Representative Nuclear Magnetic Resonance Chemical Shifts

Structural Feature Chemical Shift (δ ppm) Multiplicity Assignment
Vinyl protons (5,7-diene) 5.44-5.59 Multiplet Alkene protons
Acetyl methyl (C-20) 2.11 Singlet Ketone methyl
Angular methyl (C-18) 0.95 Singlet Steroid methyl
Angular methyl (C-19) 0.57 Singlet Steroid methyl
Steroid backbone 1.38-2.96 Various Aliphatic protons

Mass spectrometry analysis supports the molecular composition, with electrospray ionization techniques typically producing molecular ion peaks consistent with the calculated molecular weight. The fragmentation patterns observed in mass spectrometric analysis provide additional structural confirmation, with characteristic losses corresponding to the acetyl group and hydroxyl functionality.

Infrared spectroscopy data for related compounds in this class demonstrate characteristic absorption bands for the carbonyl stretch of the ketone group and the hydroxyl stretch of the secondary alcohol. These spectroscopic fingerprints serve as valuable tools for compound identification and purity assessment in analytical applications.

Alternative Designations and Registry Information

The compound is recognized under multiple nomenclature systems and registry databases, reflecting its significance in chemical and pharmaceutical research contexts. The primary Chemical Abstract Service registry number 1819-14-3 serves as the definitive identifier for this specific stereoisomer. This registration ensures unambiguous identification across scientific literature and commercial applications.

Alternative systematic names include 3beta-Hydroxy-9beta,10alpha-pregna-5,7-dien-20-one and various shortened designations that emphasize specific structural features. The compound may also be referenced using trade names or laboratory codes specific to individual research institutions or commercial suppliers.

Table 4: Registry and Nomenclature Information

Registry System Identifier Format Database Reference
Chemical Abstract Service 1819-14-3 Numerical
PubChem Compound 71749277 Numerical
International Chemical Identifier Key QTVNPWWLYMFLEI-BFNCPCAZSA-N Alphanumeric
Simplified Molecular Input CC(=O)[C@H]1CC[C@@H]2... SMILES notation
Product Codes TRC-H952275 Alphanumeric

International databases maintain comprehensive records of this compound, including the National Institute of Standards and Technology Chemical Webbook and various commercial chemical suppliers. These databases provide critical information for researchers requiring access to standardized samples or seeking comprehensive analytical data for comparative studies.

Properties

IUPAC Name

1-[(3S,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVNPWWLYMFLEI-MHSJKHHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Design

The synthesis begins with 9α,10β-5,7-diene steroids or seco-steroids, such as:

  • 9α,10β-3,20-bis(ethylenedioxy)-pregna-5,7-diene

  • 9α,10β-3-(ethylenedioxy)-pregna-5,7-diene-20-one
    These precursors are derived from ergosterol or pregnenolone via ketalization to protect the 3β-hydroxyl and 20-keto groups. The ethylenedioxy protection prevents undesired side reactions during irradiation.

Irradiation Conditions and Optimization

The photochemical isomerization employs filtered ultraviolet light to selectively excite the 5,7-diene system, inducing a suprafacial-hydride shift that inverts stereochemistry at C9 and C10. Key advancements include:

Table 1: Comparison of Irradiation Sources for Isomerization

Lamp TypeWavelength Range (nm)Irradiation Time (h)Yield (%)*Energy Efficiency
Medium-pressure Hg300–4006–730–75Low
Indium>3002.277.3High

*Yield based on consumed starting material.

The transition from mercury to indium lamps (e.g., Philips HOV 32/2000®) with a 300 nm cutoff filter significantly enhances efficiency. For example, irradiating 9α,10β-3,20-bis(ethylenedioxy)-pregna-5,7-diene with an indium lamp for 2.2 hours achieves a 31.0% yield of the 9β,10α product (77.3% based on consumed material), compared to 30% yields over 6–7 hours with mercury lamps. This improvement stems from indium lamps’ superior spectral alignment with the steroid’s absorption profile, minimizing side reactions like previtamin D formation.

Byproduct Management and Reaction Monitoring

High-performance liquid chromatography (HPLC) is critical for tracking reaction progress. A typical post-irradiation mixture contains:

  • 59.9% unreacted starting material

  • 4.7% 6Z-9,10-seco intermediate

  • 31.0% desired 9β,10α product.
    Selective crystallization or column chromatography isolates the product, though yields remain constrained by the equilibrium between 5,7-dienes and previtamin/tachysterol intermediates.

Deprotection of the 3β-Hydroxyl Group

Acidic Hydrolysis of Ethylenedioxy Ketals

The final step involves removing the ethylenedioxy protecting group to unmask the 3β-hydroxyl. Hydrochloric acid in tetrahydrofuran (THF) is commonly used:

Procedure:

  • Dissolve the irradiated product (e.g., 9β,10α-3,20-bis(ethylenedioxy)-pregna-5,7-diene) in THF.

  • Add 1 M HCl and stir at 50°C for 72 hours.

  • Neutralize with potassium bicarbonate, extract with chloroform, and purify via silica gel chromatography.

This method achieves near-quantitative deprotection but requires rigorous pH control to prevent Δ5,7-diene saturation or epimerization.

Alternative Deprotection Strategies

Recent studies explore enzymatic hydrolysis and microwave-assisted deprotection to reduce reaction times. For instance, lipases in aqueous acetone at 37°C cleave ethylenedioxy groups with 85% efficiency in 24 hours, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Integrated Preparation Methods

StepConditionsYield (%)Purity (%)
PhotoisomerizationIndium lamp, >300 nm, 2.2 h77.395
Acidic Deprotection1 M HCl/THF, 50°C, 72 h9298
Enzymatic DeprotectionLipase, acetone/H2O, 37°C, 24 h8590

The indium lamp-based route outperforms traditional methods, reducing irradiation time by 67% while improving yield by 28%. Coupled with acidic deprotection, the overall yield for (3β,9β,10α)-3-hydroxy-pregna-5,7-dien-20-one reaches 71.1% (77.3% × 92%).

Chemical Reactions Analysis

Types of Reactions

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Binds to steroid receptors, influencing gene expression and cellular functions.

    Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one, also known as 3β-hydroxy-5,7-pregnadien-20-one, is a steroidal compound belonging to the pregnane family. Its unique structure features hydroxyl groups and double bonds that contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H30O2
  • Molecular Weight : 314.46 g/mol
  • CAS Number : 1819-14-3
  • Structure : The compound contains multiple stereocenters and functional groups that influence its biological interactions.

The biological effects of this compound are primarily mediated through its interaction with steroid receptors. This compound is known to:

  • Bind to Steroid Receptors : It interacts with specific receptors in target tissues, influencing gene expression related to growth and metabolism.
  • Modulate Signaling Pathways : It plays a role in various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Hormonal Activity

Research indicates that this compound exhibits hormonal activity similar to that of progesterone. It has been studied for its potential effects on:

  • Reproductive Health : Its role in modulating reproductive hormones can influence fertility and menstrual cycles.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its steroid-like properties.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Mechanistic Insights : The compound may exert its anticancer effects by modulating pathways involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

  • Cell Culture Studies : In neuronal cell cultures, it has been shown to protect against oxidative stress and promote cell survival.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Hormonal Modulation

In a clinical setting, researchers examined the effects of this compound on hormonal balance in postmenopausal women. Participants receiving this compound showed improved symptoms of hormonal imbalance compared to a placebo group .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olideTerpene lactoneAnti-inflammatory
(3beta,9beta)-DydrogesteroneProgestinHormonal regulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves diethyl diacetal precursors, deprotection, and stereospecific rearrangement. For example, starting from 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal, acid-catalyzed deprotection yields the dienone intermediate, followed by regioselective hydroxylation under controlled pH (4.5–6.0) to preserve the 3beta,9beta,10alpha configuration. Solvent polarity and temperature (20–25°C) are critical to avoid epimerization .
  • Key Parameters :

StepReagentsTemperatureOutcome
DeprotectionHCl/MeOH0–5°CDiethyl acetal cleavage
RearrangementNaHCO₃ buffer20–25°CStereochemical retention

Q. How does the stereochemistry of this compound affect its binding affinity to progesterone receptors compared to natural progesterone?

  • Methodological Answer : Competitive binding assays using radiolabeled progesterone (³H-P4) and recombinant human progesterone receptors (PR-A/PR-B) reveal that the compound’s 9beta,10alpha configuration reduces binding affinity by ~40% compared to natural progesterone. Use SPR (Surface Plasmon Resonance) to quantify dissociation constants (KD) under physiological pH (7.4) and temperature (37°C) .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 column (methanol/water gradient) with ESI-MS detection to confirm molecular ion [M+H]⁺ and assess purity (>95%).
  • NMR : ¹H-NMR (600 MHz, CDCl₃) for stereochemical assignment: δ 5.68 (d, J=2.4 Hz, H-6), δ 5.42 (dd, J=2.4, 1.8 Hz, H-7), and δ 3.52 (m, H-3β) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data across different cellular models for this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum-free media, and incubation time) to minimize variability. For example, in endometrial stromal cells vs. melanoma models, discrepancies in anti-inflammatory activity may arise from differences in PR isoform expression (PR-A vs. PR-B). Perform siRNA-mediated PR knockdown to isolate receptor-specific effects .
  • Data Contradiction Analysis :

ModelActivity (IC₅₀)Proposed Mechanism
Endometrial cells12 nMPR-B-mediated IL-6 suppression
Melanoma cells>100 nMNon-PR pathways (e.g., Secosteroid formation via UV exposure)

Q. How can researchers design photochemical conversion experiments to study the compound’s derivatives, and what analytical methods track reaction products?

  • Methodological Answer : Irradiate the compound in ethanol (λ=290–315 nm, 30 min) to simulate UV-induced transformation. Use LC-MS/MS (Q-TOF) to identify secosteroid derivatives (e.g., 20S/20R epimers). Compare anti-proliferative activity in A375 melanoma cells using MTT assays pre- and post-irradiation .

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics and tissue-specific effects?

  • Methodological Answer : Utilize ovariectomized Sprague-Dawley rats to mimic hormone-deficient states. Administer the compound intravenously (1 mg/kg) and collect plasma/tissue samples at 0, 1, 3, 6, and 12 h. Quantify via UPLC-MS/MS with LLOQ=0.1 ng/mL. Note high hepatic clearance (t₁/₂=2.3 h) and preferential adrenal gland accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.